

5-Epicanadensene molecular formula and weight

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Compound of Interest

Compound Name: 5-Epicanadensene

Cat. No.: B15595412

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5-Epicanadensene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-epicanadensene**, a diterpenoid natural product. The document summarizes its core physicochemical properties, outlines a representative experimental protocol for its isolation and characterization from its natural source, and discusses the biological context of related compounds, including their mechanism of action.

Core Molecular Data

5-Epicanadensene is a complex diterpenoid that has been isolated from Taxus sumatrana. Its fundamental molecular properties are summarized in the table below.

Property	Value
Molecular Formula	C ₃₀ H ₄₂ O ₁₂
Molecular Weight	594.65 g/mol

Biological Activity of Related Diterpenoids from Taxus sumatrana

While specific biological activity data for **5-epicanadensene** is not extensively documented in publicly available literature, numerous other taxane diterpenoids isolated from Taxus sumatrana



have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. This suggests that **5-epicanadensene** may possess similar properties and warrants further investigation. The table below presents the cytotoxic activities (IC_{50} values) of several diterpenoids from Taxus sumatrana.

Compound	Cell Line	IC₅₀ (μg/mL)
Paclitaxel	A549 (Lung Carcinoma)	-
Paclitaxel	HeLa (Cervical Cancer)	-
Paclitaxel	MCF7 (Breast Cancer)	-
Taiwantaxin B	PC-3 (Prostate Cancer)	-
Wallifoliol	Hepa 59 T/VGH (Liver Carcinoma)	-
Wallifoliol	KB (Oral Epidermoid Carcinoma)	-
Tasumatrols E, F, and others	A-498 (Kidney Carcinoma)	-
Tasumatrols E, F, and others	NCI-H226 (Lung Carcinoma)	-
Tasumatrols E, F, and others	A549 (Lung Carcinoma)	-
Tasumatrols E, F, and others	PC-3 (Prostate Cancer)	-
Bark Extract	HeLa (Cervical Cancer)	8.94
Leaves Extract	HeLa (Cervical Cancer)	5.93
Shoots Extract	HeLa (Cervical Cancer)	4.08
Bark Extract	T47D (Breast Cancer)	5.80
Leaves Extract	T47D (Breast Cancer)	4.86
Shoots Extract	T47D (Breast Cancer)	4.11
Bark Extract	MCF-7/HER2 (Breast Cancer)	7.46
Leaves Extract	MCF-7/HER2 (Breast Cancer)	10.60
Shoots Extract	MCF-7/HER2 (Breast Cancer)	13.74



Experimental Protocols

The following is a generalized, representative protocol for the isolation and characterization of diterpenoids like **5-epicanadensene** from Taxus sumatrana, based on established methodologies for natural product chemistry.[1][2][3][4]

- 1. Plant Material Collection and Preparation:
- Collect fresh leaves, twigs, or bark of Taxus sumatrana.
- Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
- Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

- Macerate the powdered plant material with an organic solvent, such as acetone or methanol, at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.
- Filter the mixture to separate the solvent extract from the solid plant residue.
- Repeat the extraction process with fresh solvent to ensure exhaustive extraction of the secondary metabolites.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

- Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents
 with increasing polarity (e.g., hexane, ethyl acetate, and water). This will separate the
 compounds based on their polarity.
- Collect and concentrate each fraction separately. The diterpenoids are typically found in the moderately polar fractions (e.g., ethyl acetate).
- 4. Chromatographic Purification:



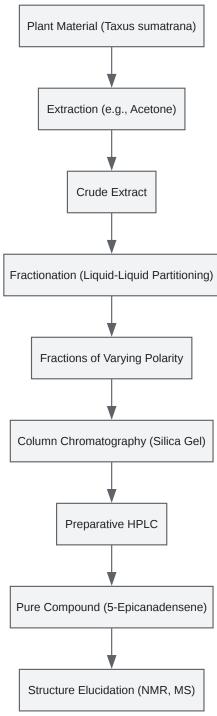
- Perform column chromatography on the diterpenoid-rich fraction using silica gel as the stationary phase.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
- Collect the eluting fractions and monitor their composition using thin-layer chromatography (TLC).
- Combine fractions with similar TLC profiles.
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of methanol and water) to isolate the pure compounds.
- 5. Structure Elucidation:
- Determine the structure of the isolated pure compounds using a combination of spectroscopic techniques:
 - Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
 - Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathways

Taxane diterpenoids, a class of compounds to which **5-epicanadensene** belongs, are well-known for their anticancer properties, which are primarily mediated through their interaction with the cellular cytoskeleton and the subsequent induction of apoptosis (programmed cell death).[5][6] The following diagram illustrates a generalized workflow for the isolation and characterization of a natural product like **5-epicanadensene**.



Generalized Workflow for Natural Product Isolation and Characterization



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Caption: A flowchart illustrating the key stages in the isolation and identification of a natural product.

The primary mechanism of action of taxanes involves their binding to β -tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for dynamic cellular processes like mitosis. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis. The apoptotic signaling cascade initiated by taxanes can involve the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.[5]

The following diagram illustrates the taxane-induced apoptotic signaling pathway.



Taxane-Induced Apoptotic Signaling Pathway Taxane (e.g., 5-Epicanadensene) Microtubule Stabilization G2/M Phase Arrest **Bcl-2 Phosphorylation (Inactivation)** Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Caspase-9 Activation Caspase-3 Activation

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Apoptosis



Caption: A simplified diagram of the signaling cascade leading to apoptosis induced by taxane compounds.

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